
2-(4-Ethynyl-2-fluorophenoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethynyl-2-fluorophenoxy)oxan ist eine organische Verbindung mit der Summenformel C13H13FO2. Sie zeichnet sich durch das Vorhandensein eines Oxanrings aus, der mit einer 4-Ethynyl-2-fluorophenoxygruppe substituiert ist. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse .
Vorbereitungsmethoden
Die Synthese von 2-(4-Ethynyl-2-fluorophenoxy)oxan umfasst typischerweise die folgenden Schritte:
Analyse Chemischer Reaktionen
2-(4-Ethynyl-2-fluorophenoxy)oxan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethynyl- oder Fluorophenoxygruppen durch andere funktionelle Gruppen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethynyl-2-fluorophenoxy)oxan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht.
Medizin: Es besteht Interesse an den potenziellen therapeutischen Anwendungen der Verbindung.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Ethynyl-2-fluorophenoxy)oxan beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann biologische Membranen durchdringen und zelluläre Prozesse beeinflussen, indem sie die Aktivität von Enzymen und Rezeptoren moduliert. Molekulardynamiksimulationen haben gezeigt, dass die Verbindung das freie Energieprofil der Wasserpenetration in biologische Membranen verändern kann, was zu Veränderungen der Zellfunktion führt .
Wirkmechanismus
The mechanism of action of 2-(4-Ethynyl-2-fluorophenoxy)oxane involves its interaction with specific molecular targets. The compound can penetrate biological membranes and affect cellular processes by modulating the activity of enzymes and receptors. Molecular dynamics simulations have shown that the compound can alter the free energy profile of water penetration into biological membranes, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethynyl-2-fluorophenoxy)oxan kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Oxetane: Diese Verbindungen enthalten einen viergliedrigen Oxetanring und sind für ihre Stabilität und Reaktivität bekannt.
Die einzigartige Kombination der Ethynyl- und Fluorophenoxygruppen in 2-(4-Ethynyl-2-fluorophenoxy)oxan unterscheidet sie von diesen ähnlichen Verbindungen und verleiht ihr unterschiedliche chemische und biologische Eigenschaften.
Eigenschaften
CAS-Nummer |
196880-11-2 |
|---|---|
Molekularformel |
C13H13FO2 |
Molekulargewicht |
220.24 g/mol |
IUPAC-Name |
2-(4-ethynyl-2-fluorophenoxy)oxane |
InChI |
InChI=1S/C13H13FO2/c1-2-10-6-7-12(11(14)9-10)16-13-5-3-4-8-15-13/h1,6-7,9,13H,3-5,8H2 |
InChI-Schlüssel |
CVTPFCZLJKESJD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)OC2CCCCO2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


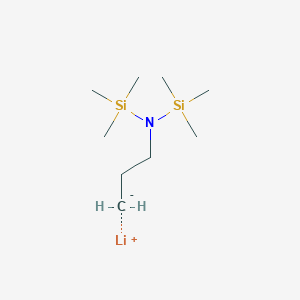
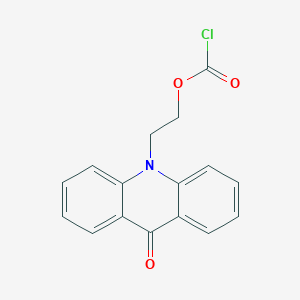
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
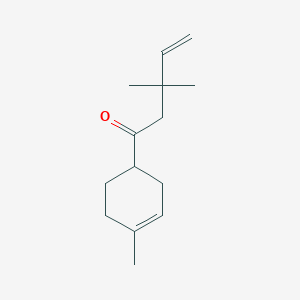
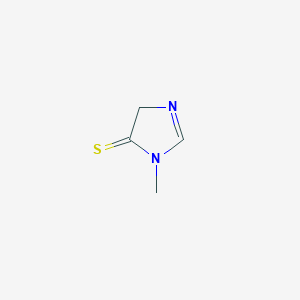
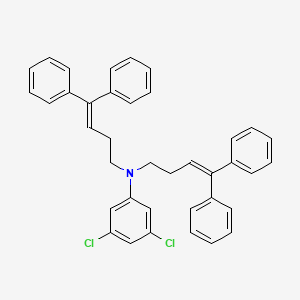
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
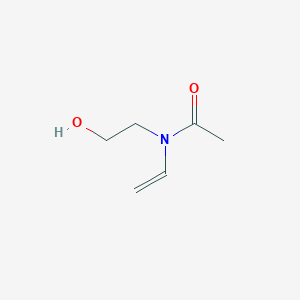
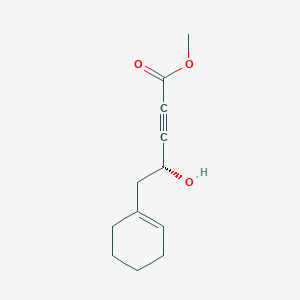
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
